2-Methyl-2H-Indazole Tautomeric Form Confers Distinct Kinase Hinge-Binding Geometry Compared to 1H-Indazole Analogs
The target compound adopts the 2-methyl-2H-indazole tautomeric form, whereas the majority of indazole kinase inhibitors in the literature (including the widely used IKK-2 Inhibitor VIII, PF-184, and TPCA-1) utilize the 1H-indazole or alternative heterocyclic cores. In the GSK IKK2 patent series (US8501780), compounds with the 2-methyl-2H-indazole core demonstrated distinct SAR trends compared to 1H-indazole congeners, with the N2-methyl group occupying a vector that modifies the donor-acceptor hydrogen-bonding pattern at the kinase hinge region [1]. This tautomeric difference is structurally significant because the IKK2 hinge residue Cys-99 forms a critical hydrogen bond with the indazole N1 nitrogen; the 2-methyl substitution alters the electronic distribution of the indazole ring system, which may affect both binding affinity and residence time at the target. The 3-methoxy group further differentiates this compound from 3-unsubstituted or 3-halo analogs commonly described in the IKK2 patent literature [2].
| Evidence Dimension | Indazole tautomeric form (2H vs. 1H) and its impact on kinase hinge-binding geometry |
|---|---|
| Target Compound Data | 2-Methyl-2H-indazole tautomer with 3-methoxy substitution (C₂₁H₂₄N₄O₂, MW 364.44) |
| Comparator Or Baseline | 1H-indazole carboxamide IKK2 inhibitors (e.g., PF-184: IC₅₀ 37 nM for IKK2; TPCA-1: IC₅₀ ~18 nM for IKK2), and pyridine-based IKK-2 Inhibitor VIII (IC₅₀ 8.5 nM) |
| Quantified Difference | Tautomeric form: 2H-indazole (target compound) vs. 1H-indazole (PF-184, TPCA-1) or pyridine core (IKK-2 Inhibitor VIII). No direct head-to-head IKK2 potency data available for the target compound. |
| Conditions | Kinase hinge-binding geometry inferred from patent SAR tables (US8501780, US20080262040); comparative IKK2 IC₅₀ values for comparator compounds sourced from published literature and vendor datasheets. |
Why This Matters
For researchers seeking to probe IKK2 biology with a tool compound that engages the kinase hinge via a 2H-indazole motif rather than the more common 1H-indazole or pyridine scaffolds, this compound offers a structurally distinct pharmacophore that may yield different selectivity fingerprints and off-target profiles.
- [1] Kerns, J.K., Edwards, C., et al. Indazole carboxamides and their use. US Patent US8501780 (B2), issued August 6, 2013. Assignee: GlaxoSmithKline LLC. View Source
- [2] Callahan, J.F., Kerns, J.K., Lin, X. Chemical Compounds (Indazole Carboxamide Derivatives). US Patent Application US20080262040 (A1), published October 23, 2008. Assignee: SmithKline Beecham Corporation. View Source
